2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, including pyrazolo, triazolo, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The presence of multiple reactive sites allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazolo, triazolo, or pyrimidine rings, such as:
- **2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-D]pyrimidine
- **2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-C]triazolo[1,5-A]pyrimidine .
Uniqueness
What sets 2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the adamantyl group enhances its stability and lipophilicity, making it a promising candidate for various applications .
Properties
Molecular Formula |
C18H20N10 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[[3-(tetrazol-2-yl)-1-adamantyl]methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H20N10/c1-11-2-17(3-12(1)5-18(4-11,8-17)28-22-9-21-26-28)6-14-23-16-13-7-20-24-15(13)19-10-27(16)25-14/h7,9-12H,1-6,8H2,(H,20,24) |
InChI Key |
PWXRHBBFIIVDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)CC5=NN6C=NC7=C(C6=N5)C=NN7 |
Origin of Product |
United States |
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